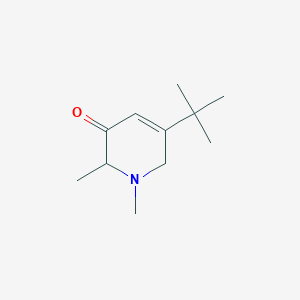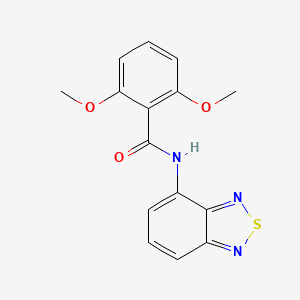![molecular formula C31H32BrNO2 B14942718 (2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate](/img/structure/B14942718.png)
(2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE is a complex organic compound characterized by its unique bicyclic structure and the presence of bromine, phenyl, and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the bicyclic core: This involves the reaction of a suitable precursor with bromine to introduce the bromine atom at the desired position.
Phenylation: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Acetylation: The final step involves the acetylation of the compound to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
{2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
The uniqueness of {2-[(3-BROMO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}(DIPHENYL)METHYL ACETATE lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C31H32BrNO2 |
|---|---|
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
[[2-[(3-bromo-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]phenyl]-diphenylmethyl] acetate |
InChI |
InChI=1S/C31H32BrNO2/c1-21(34)35-31(22-13-7-5-8-14-22,23-15-9-6-10-16-23)24-17-11-12-18-26(24)33-28-27(32)25-19-20-30(28,4)29(25,2)3/h5-18,25,27H,19-20H2,1-4H3 |
Clave InChI |
GMRWFFOCVOKFBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3N=C4C(C5CCC4(C5(C)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
![11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14942640.png)

![1-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942667.png)
![N-(5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B14942670.png)

![4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942689.png)

![Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B14942695.png)
![Ethyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14942696.png)
![Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B14942699.png)

![N-(3-fluorobenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14942713.png)
![{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
